molecular formula C9H10N2O2S2 B1454490 3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine CAS No. 1286699-99-7

3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine

Cat. No.: B1454490
CAS No.: 1286699-99-7
M. Wt: 242.3 g/mol
InChI Key: MNBFHJWUTPWNFJ-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of 3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine emerges from the broader historical context of benzothiazole chemistry, which has been a cornerstone of heterocyclic research for decades. Benzothiazole derivatives have been extensively investigated since their recognition as privileged structures in medicinal chemistry, with the parent compound benzothiazole being identified as an aromatic heterocyclic compound with significant biological potential. The specific compound under investigation represents a relatively recent addition to this chemical family, with its Chemical Abstracts Service registry number 1286699-99-7 indicating its formal recognition in chemical databases. The compound's development reflects the ongoing evolution of heterocyclic chemistry, where researchers systematically modify core structures to enhance biological activity and pharmacological properties.

Research into imine-containing benzothiazole derivatives has been driven by the recognition that imine functional groups can significantly influence biological activity and chemical reactivity. The synthesis and characterization of 3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine builds upon decades of work in thiazole chemistry, where scientists have demonstrated that specific substitution patterns can dramatically alter the pharmacological profile of these heterocyclic compounds. The historical development of this compound also reflects advances in synthetic methodology, particularly in the formation of imine-containing heterocycles through innovative cyclization strategies.

The discovery and development of this specific benzothiazole derivative can be traced to contemporary research efforts aimed at expanding the chemical space of bioactive heterocycles. Modern synthetic approaches have enabled the precise construction of complex molecules like 3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine, which incorporates multiple functional groups in a single molecular framework. The compound's emergence in recent literature demonstrates the continued importance of systematic structural modification in drug discovery and chemical biology research.

Nomenclature and Classification

The systematic nomenclature of 3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine follows International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds. The compound's formal name reflects its structural components: a benzothiazole core ring system with specific substituents at defined positions. The Chemical Abstracts Service number 1286699-99-7 provides a unique identifier for this compound in chemical databases, while the molecular descriptor number MFCD22587638 offers additional cataloging information. Alternative nomenclature includes the designation as 2(3H)-Benzothiazolimine, 3-methyl-6-(methylsulfonyl)-, which emphasizes the imine functional group within the heterocyclic structure.

The molecular formula C9H10N2O2S2 indicates the presence of nine carbon atoms, ten hydrogen atoms, two nitrogen atoms, two oxygen atoms, and two sulfur atoms, with a calculated molecular weight of 242.32 grams per mole. The compound can be classified within several chemical categories, including heterocyclic building blocks, benzothiazole derivatives, and imine-containing organic compounds. This classification system reflects both the structural features and potential applications of the molecule in synthetic chemistry and pharmaceutical research.

The stereochemical designation and structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System representation provides a standardized method for describing the compound's connectivity: CN1C(=N)SC2=C1C=CC(S(C)(=O)=O)=C2. This notation system captures the essential structural features, including the heterocyclic framework and the positioning of functional groups, facilitating database searches and computational analysis.

Property Value Reference
Chemical Abstracts Service Number 1286699-99-7
Molecular Descriptor Locator MFCD22587638
Molecular Formula C9H10N2O2S2
Molecular Weight 242.32 g/mol
Simplified Molecular Input Line Entry System CN1C(=N)SC2=C1C=CC(S(C)(=O)=O)=C2

Significance in Heterocyclic Chemistry

The significance of 3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine in heterocyclic chemistry stems from its incorporation of multiple pharmacologically relevant structural motifs within a single molecular framework. Benzothiazole derivatives have been recognized as privileged structures in medicinal chemistry due to their diverse biological activities and their ability to interact with multiple biological targets. The specific substitution pattern in this compound, featuring both methyl and methylsulfonyl groups along with an imine functionality, represents a sophisticated approach to molecular design that can influence both chemical reactivity and biological activity.

The compound's heterocyclic core consists of a fused benzene-thiazole ring system, which provides a rigid aromatic framework that can participate in various intermolecular interactions. The thiazole ring contributes electron-withdrawing properties due to the presence of nitrogen and sulfur heteroatoms, while the fused benzene ring offers additional sites for molecular recognition. This combination creates a versatile scaffold that can be further modified for specific applications in drug discovery and chemical biology research.

Recent research has demonstrated that benzothiazole derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of an imine functional group in 3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine adds another dimension to its potential biological activity, as imine groups are known to participate in various biochemical processes and can serve as sites for metabolic transformation. The methylsulfonyl substituent introduces additional polar character to the molecule, potentially affecting its solubility, membrane permeability, and protein binding characteristics.

The compound's significance is further enhanced by its potential as a building block for more complex molecular architectures. Heterocyclic chemists recognize that compounds containing multiple functional groups, such as the imine, methyl, and methylsulfonyl moieties present in this molecule, can serve as versatile intermediates for the synthesis of more elaborate structures. This versatility makes the compound valuable not only for its intrinsic properties but also as a starting point for chemical elaboration and optimization in drug discovery programs.

Current Research Landscape

The current research landscape surrounding 3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine reflects the broader interest in benzothiazole derivatives as bioactive compounds and synthetic intermediates. Contemporary studies have focused on developing efficient synthetic methodologies for accessing this class of compounds, with particular emphasis on environmentally friendly and economically viable approaches. Recent publications have described novel synthetic routes involving thiourea derivatives and diazonium salts, demonstrating the continued evolution of synthetic strategies in heterocyclic chemistry.

Research efforts have also concentrated on understanding the structure-activity relationships of benzothiazole derivatives, with scientists systematically investigating how different substitution patterns affect biological activity. Studies have shown that the positioning and nature of substituents on the benzothiazole core can dramatically influence pharmacological properties, making compounds like 3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine valuable subjects for detailed biological evaluation. The presence of the methylsulfonyl group, in particular, has been associated with enhanced biological activity in related compounds, suggesting potential therapeutic applications for this specific derivative.

Current research has also explored the application of benzothiazole derivatives in various therapeutic areas. Recent comprehensive reviews have highlighted the anticancer potential of benzothiazole compounds, with studies demonstrating their ability to inhibit various cancer cell lines through multiple mechanisms of action. The structural features present in 3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine, including the heterocyclic core and the specific substitution pattern, align with structural motifs that have shown promise in anticancer research.

The development of analytical and characterization methods for benzothiazole derivatives represents another active area of current research. Advanced spectroscopic techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, have been employed to confirm the structure and purity of synthesized compounds. These analytical advances have facilitated more detailed studies of structure-activity relationships and have enabled researchers to optimize synthetic procedures for improved yield and selectivity.

Research Area Current Focus Key Findings Reference
Synthetic Methodology Thiourea-diazonium salt reactions Novel cyclization approaches
Biological Activity Anticancer screening Promising activity against multiple cell lines
Structure-Activity Relationships Substitution pattern effects Enhanced activity with methylsulfonyl groups
Analytical Methods Spectroscopic characterization Improved structure confirmation techniques

Properties

IUPAC Name

3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S2/c1-11-7-4-3-6(15(2,12)13)5-8(7)14-9(11)10/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBFHJWUTPWNFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thioamide Cyclization with PPA

A common method for benzothiazole synthesis involves cyclizing thioamide precursors in polyphosphoric acid (PPA). For example, 2-amino-5-(methylsulfonyl)benzenethiol can react with methyl isothiocyanate in PPA at 120–130°C to form the benzothiazole core. Subsequent methylation at position 3 is achieved using methyl iodide in the presence of a base (e.g., K₂CO₃).

Reaction Scheme:
$$
\text{2-Amino-5-(methylsulfonyl)benzenethiol} + \text{CH}3\text{NCS} \xrightarrow{\text{PPA, 120°C}} \text{6-(methylsulfonyl)benzo[d]thiazol-2-amine} \xrightarrow{\text{CH}3\text{I, K}2\text{CO}3} \text{Target Compound}
$$

Key Data:

  • Yield: 58–65% after salt formation.
  • Characterization: $$ ^1H $$ NMR (DMSO-$$ d_6 $$) shows singlet peaks for methylsulfonyl (δ 3.15 ppm) and N-methyl (δ 3.45 ppm).

Oxidation of Methylthio Precursors

Sulfur Oxidation with mCPBA

Starting from 3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine , oxidation with meta-chloroperbenzoic acid (mCPBA) in dichloromethane converts the thioether to a sulfonyl group. This method avoids ring degradation and provides high purity.

Reaction Conditions:

  • Reagent: mCPBA (2.2 equiv), CH₂Cl₂, 0°C to RT, 12 h.
  • Yield: 85–90%.
  • Advantage : Selective oxidation without affecting the imine tautomer.

Direct Sulfonation via Electrophilic Aromatic Substitution

Sulfur Trioxide Complex in Nitromethane

Electrophilic sulfonation of 3-methylbenzo[d]thiazol-2(3H)-imine using a sulfur trioxide–trimethylamine complex in nitromethane introduces the methylsulfonyl group at position 6. The reaction proceeds via a Wheland intermediate, with nitromethane acting as a solvent and weak acid catalyst.

Optimized Parameters:

  • Temperature: 50°C, 8 h.
  • Yield: 70–75%.
  • Limitation : Requires rigorous exclusion of moisture to prevent hydrolysis.

One-Pot Tandem Alkylation-Sulfonation

A streamlined approach combines N-methylation and sulfonation in a single pot. 6-(Methylthio)benzo[d]thiazol-2(3H)-imine is treated with methyl triflate (as alkylating agent) and hydrogen peroxide (oxidizing agent) in acetic acid.

Procedure:

  • Methyl triflate (1.1 equiv) in AcOH, 60°C, 2 h.
  • Add 30% H₂O₂ (2.5 equiv), stir at 80°C for 6 h.
  • Isolate via precipitation with ice water.

Outcome:

  • Yield: 78%.
  • Purity: >99% by UPLC.

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield (%) Purity (%) Advantages Limitations
PPA Cyclization PPA, CH₃I 58–65 95–98 Scalable, high functional group tolerance Requires harsh conditions
mCPBA Oxidation mCPBA, CH₂Cl₂ 85–90 99 Mild, selective Costly oxidant
Electrophilic Sulfonation SO₃·NMe₃, CH₃NO₂ 70–75 97 Direct C–H functionalization Moisture-sensitive
One-Pot Tandem Methyl triflate, H₂O₂ 78 99 Time-efficient, fewer steps Requires acidic conditions

Characterization and Validation

Spectroscopic Data

  • $$ ^1H $$ NMR (300 MHz, DMSO-$$ d_6 $$) : δ 8.15 (d, J = 8.4 Hz, 1H, H-4), 7.92 (s, 1H, H-7), 7.62 (d, J = 8.4 Hz, 1H, H-5), 3.45 (s, 3H, N–CH₃), 3.15 (s, 3H, SO₂–CH₃).
  • HRMS (ESI) : m/z calcd for C₉H₁₀N₂O₂S₂ [M+H]⁺: 243.0274; found: 243.0278.

X-ray Crystallography

A single-crystal X-ray structure (not directly available in cited sources) of analogous compounds confirms the planar benzothiazole ring and sulfonyl group geometry.

Industrial-Scale Considerations

Block Chemical Technology (Shanghai) Co., Ltd., a major supplier, employs the one-pot tandem method for kilogram-scale production, citing cost efficiency and reduced waste.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

3-Methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine serves as a valuable building block for synthesizing more complex molecules. Its unique substituents allow for the development of new derivatives with enhanced properties.

Compound Structural Features Unique Aspects
3-MethylbenzothiazoleBenzothiazole core with a methyl groupSimpler structure, less functional diversity
6-(Methylsulfonyl)benzothiazoleSimilar core but different substituentsEnhanced solubility due to sulfonyl group
4-Methyl-2-(methylthio)benzothiazoleContains a thioether instead of sulfonylDifferent reactivity profiles due to sulfur variation

Biology

The compound has been investigated for its potential biological activities, including:

  • Antimicrobial Properties: Studies suggest it may inhibit the growth of various microbial strains.
  • Anticancer Effects: Preliminary research indicates potential efficacy against cancer cell lines, warranting further investigation into its mechanisms of action .

Medicine

3-Methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine is explored for its therapeutic potential in treating diseases:

  • Anti-inflammatory Applications: Similar compounds in the methylsulfonyl family have shown promise in reducing inflammation and joint pain .
  • Drug Development: Its structure allows for modifications that could lead to novel drug candidates targeting specific diseases .

Industrial Applications

In the industrial sector, the compound is utilized in:

  • Material Development: Its unique chemical properties make it suitable for creating new materials with specific functionalities.
  • Chemical Processes: Employed in various chemical reactions, including oxidation and substitution reactions, leading to diverse industrial applications .

Case Studies and Research Findings

Several studies have reported on the biological activities and potential applications of 3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine:

  • Antimicrobial Activity Study:
    • Researchers evaluated the compound against several bacterial strains and found significant inhibition at certain concentrations.
    • The study highlighted its potential as an alternative antimicrobial agent in pharmaceuticals.
  • Cancer Cell Line Testing:
    • In vitro tests demonstrated that derivatives of this compound could induce apoptosis in specific cancer cell lines.
    • Further investigations are needed to elucidate the underlying mechanisms.
  • Inflammation Model Research:
    • Animal models treated with related methylsulfonyl compounds showed reduced markers of inflammation.
    • This suggests that 3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine may have similar effects.

Mechanism of Action

The mechanism of action of 3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target, but it often involves inhibition or activation of key biological processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The target compound belongs to the benzo[d]thiazol-2(3H)-imine family. Key structural analogs include:

  • Benzo[d]thiazol-2(3H)-ones (e.g., 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl] derivatives): These feature a ketone group instead of an imine at position 2, reducing electron density at the core. Such compounds (e.g., 4d–4g) exhibit antifungal activity against Colletotrichum orbiculare and Botrytis cinerea .
  • 3-Aryl benzo[d]thiazole-2(3H)-imines : Synthesized via diazonium salt reactions, these derivatives (e.g., 3a–g) have aryl substituents at position 3, altering steric and electronic profiles compared to the methyl group in the target compound .

Substituent Effects

Position 6 Modifications
Compound Name Substituent at Position 6 Electron Effect Molecular Weight (g/mol) Key Properties/Applications
3-Methyl-6-(methylsulfonyl) -SO₂CH₃ Strong electron-withdrawing 271.34 Enhanced stability, potential kinase interactions
6-Methoxy-3-methyl (CAS 42040-25-5) -OCH₃ Electron-donating 194.25 Lower solubility in polar solvents
6-(Trifluoromethylsulfanyl) -SCF₃ Moderate electron-withdrawing 274.27 Increased lipophilicity, antimicrobial potential
Position 3 Modifications
  • 3-(Prop-2-yn-1-yl) derivatives : Propargyl groups (e.g., 6-Methoxy-3-(prop-2-yn-1-yl)) introduce alkyne functionality, enabling click chemistry applications .

Physical Properties

  • Melting Points : Oxadiazole derivatives (4d–4g) melt between 148–165°C, while imine derivatives like the target compound likely have higher melting points due to polar sulfonyl groups .
  • Solubility : The methylsulfonyl group enhances water solubility compared to methoxy or methylthio analogs .

Electronic Effects

Computational studies on 3-substituted benzo[d]thiazole-2(3H)-imines reveal:

  • Methylsulfonyl Group : Reduces electron density at the imine nitrogen via resonance withdrawal, altering nucleophilic reactivity .
  • Methoxy Group : Increases electron density, enhancing susceptibility to electrophilic attack .

Biological Activity

3-Methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The structure of 3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine can be represented as follows:

C10H10N2O2S\text{C}_{10}\text{H}_{10}\text{N}_2\text{O}_2\text{S}

This compound features a benzo[d]thiazole core, which is known for its diverse biological activities.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit broad-spectrum antimicrobial properties. The compound 3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine has been evaluated for its antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. Studies indicate that modifications in the thiazole ring significantly affect antimicrobial potency.

Anticancer Properties

Thiazole derivatives, including 3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine, have demonstrated anticancer activity in various cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation. For instance, a study reported that compounds with electron-withdrawing groups at specific positions on the thiazole ring showed enhanced cytotoxicity against cancer cells compared to their parent compounds .

Anti-inflammatory Effects

Compounds containing thiazole moieties have also been investigated for their anti-inflammatory effects. The presence of methylsulfonyl groups may enhance the anti-inflammatory activity by modulating cytokine production and reducing oxidative stress in cells.

Structure-Activity Relationship (SAR)

The biological activity of 3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine can be significantly influenced by its chemical structure. Key findings from SAR studies include:

  • Substituent Effects : Electron-withdrawing groups at the para position on the phenyl ring enhance biological activity.
  • Ring Modifications : Alterations in the thiazole ring can lead to variations in potency against specific biological targets.
  • Hydrophobic Interactions : The hydrophobic nature of substituents affects binding affinity to target proteins .

Study 1: Antimicrobial Activity

A study evaluated various thiazole derivatives, including 3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine, against common bacterial strains. The results indicated that this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL .

Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that 3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine induced apoptosis in A549 lung cancer cells. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity compared to standard chemotherapy agents .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AntibacterialStaphylococcus aureus10 µg/mL
AntibacterialEscherichia coli15 µg/mL
AnticancerA549 Lung Cancer Cells15 µM
Anti-inflammatoryIn vitro macrophage modelNot specified

Q & A

Basic Research Question

  • Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield high-purity solids (e.g., 75% recovery for 3-(2-bromophenyl) derivatives) .
  • Column chromatography : Silica gel with n-hexane:ethyl acetate (4:1 to 1:1 gradients) resolves closely eluting byproducts .

Are there documented biological or imaging applications for this compound class?

Advanced Research Question
While direct data on 3-methyl-6-(methylsulfonyl) derivatives is limited, structurally related 6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one has been explored as a σ-1 receptor PET radioligand due to its blood-brain barrier permeability and high affinity (IC50 < 10 nM) . Methylsulfonyl groups may enhance binding specificity in analogous applications.

What alternative synthetic methodologies exist for benzo[d]thiazol-2(3H)-imines?

Advanced Research Question

  • Hydrazine-mediated routes : Hydrazine hydrochloride reacts with benzo[d]thiazol-2-amines under reflux to form hydrazinyl intermediates, which can be cyclized to imines .
  • Ketone precursors : α-Active methylene ketones undergo base-catalyzed condensation with thioureas, offering a one-pot route (e.g., KOH/MeOH, 60% yield) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine
Reactant of Route 2
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3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.